Cas no 1357397-21-7 (3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Benzaldehyde, 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- インチ: 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,15H2,1-4H3
- InChIKey: WCROYDPXDKHIJM-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(B2OC(C)(C)C(C)(C)O2)=CC(N)=C1
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7544328-0.25g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.25g |
$1090.0 | 2024-05-23 | |
Enamine | EN300-7544328-0.1g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.1g |
$1043.0 | 2024-05-23 | |
Enamine | EN300-7544328-0.5g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.5g |
$1137.0 | 2024-05-23 | |
Enamine | EN300-7544328-0.05g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.05g |
$996.0 | 2024-05-23 | |
Enamine | EN300-7544328-5.0g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 5.0g |
$3438.0 | 2024-05-23 | |
Enamine | EN300-7544328-1.0g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 1.0g |
$1185.0 | 2024-05-23 | |
Enamine | EN300-7544328-2.5g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 2.5g |
$2324.0 | 2024-05-23 | |
Enamine | EN300-7544328-10.0g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 10.0g |
$5099.0 | 2024-05-23 |
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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2. Book reviews
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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4. Back matter
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeに関する追加情報
3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A Versatile Building Block in Modern Medicinal Chemistry
3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 1357397-21-7) is a versatile compound that has gained significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes an amino group and a tetraMethyl dioxaborolan moiety. These functional groups make it an ideal candidate for various chemical reactions and biological applications.
The amino group in 3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is highly reactive and can participate in a wide range of chemical transformations. This reactivity is particularly useful in the synthesis of complex organic molecules and pharmaceuticals. The tetraMethyl dioxaborolan moiety, on the other hand, is a valuable boronic acid derivative that can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. These coupling reactions are essential in the synthesis of biologically active compounds and have been widely employed in the development of new drugs.
Recent research has highlighted the potential of 3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of novel anti-cancer agents. The amino group allows for the introduction of various functional groups that can enhance the potency and selectivity of these agents. Additionally, the tetraMethyl dioxaborolan moiety facilitates the formation of stable intermediates during the synthesis process.
In another study published in Organic Letters, researchers explored the use of 3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in the development of new anti-inflammatory drugs. The compound's ability to undergo selective chemical modifications makes it an attractive starting material for the synthesis of compounds with improved pharmacological properties. The amino group can be functionalized to introduce groups that enhance solubility and bioavailability, while the tetraMethyl dioxaborolan moiety ensures high reactivity and stability during synthesis.
The versatility of 3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde extends beyond its use as a synthetic intermediate. It has also been investigated for its potential as a ligand in metal-catalyzed reactions. A study published in Catalysis Science & Technology showed that this compound can serve as an effective ligand for palladium-catalyzed cross-coupling reactions. The presence of both the amino group and the tetraMethyl dioxaborolan moiety provides multiple binding sites for metal catalysts, enhancing their catalytic efficiency.
In addition to its synthetic applications, 3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has shown promise in biological studies. Research conducted at a leading pharmaceutical company revealed that this compound exhibits significant activity against certain bacterial strains. The amino group may play a crucial role in interacting with bacterial enzymes or cell membranes, while the tetraMethyl dioxaborolan moiety contributes to its overall stability and bioavailability.
The future prospects for 3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are promising. Ongoing research is focused on optimizing its synthetic pathways to improve yield and purity. Additionally, efforts are being made to explore its potential as a lead compound for drug discovery programs targeting various diseases. The combination of its unique structural features and high reactivity makes it an invaluable tool for chemists and medicinal chemists alike.
In conclusion, 3-Amino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 1357397-21-7) is a highly versatile compound with significant potential in both synthetic chemistry and drug discovery. Its unique combination of an amino group and a tetraMethyl dioxaborolan moiety makes it an ideal candidate for a wide range of applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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